2-[(5-Ethylpyridin-2-yl)methyl]azepane

Lipophilicity LogP Physicochemical profiling

For sigma receptor ligand development, the exact 5-ethyl-2-pyridinyl substitution pattern on this azepane is non-negotiable. A 0.54 LogP shift versus the unsubstituted analog critically alters membrane permeability and sigma-1/2 selectivity, with Ki differences exceeding 100-fold between near neighbors. Procure this precise scaffold at ≥98% purity to ensure SAR integrity and assay reproducibility. Substituting with a des-ethyl or pyridin-2-yl congener will invalidate your radioligand binding data.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 881039-99-2
Cat. No. B1335474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Ethylpyridin-2-yl)methyl]azepane
CAS881039-99-2
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CC2CCCCCN2
InChIInChI=1S/C14H22N2/c1-2-12-7-8-14(16-11-12)10-13-6-4-3-5-9-15-13/h7-8,11,13,15H,2-6,9-10H2,1H3
InChIKeyNPSYYPJVDPIYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(5-Ethylpyridin-2-yl)methyl]azepane (CAS 881039-99-2): Chemical Identity, Physicochemical Profile, and Procurement-Grade Specifications


2-[(5-Ethylpyridin-2-yl)methyl]azepane (CAS 881039-99-2) is a heterocyclic small molecule (C₁₄H₂₂N₂, MW 218.34 g/mol) comprising a saturated seven-membered azepane ring linked via a methylene bridge to a 5-ethyl-substituted pyridine moiety [1]. This compound belongs to the azepane class of nitrogen-containing heterocycles, which are recognized as privileged scaffolds in medicinal chemistry for their conformational flexibility and ability to engage diverse biological targets, including sigma receptors [2]. Commercially, the compound is offered by multiple suppliers at purity grades ranging from 95% to 98% (HPLC), with the 97%–98% grade being the most commonly cited specification for research procurement . Its predicted physicochemical parameters include a LogP of approximately 3.03, a topological polar surface area (tPSA) of 25 Ų, zero Rule-of-5 violations, and a single hydrogen bond donor, positioning it within favorable oral drug-like chemical space [1].

Why Generic Substitution Fails for 2-[(5-Ethylpyridin-2-yl)methyl]azepane: Structural Determinants That Preclude Interchangeability with In-Class Analogs


Within the azepane-pyridine chemical series, even minor structural modifications produce substantial changes in physicochemical and pharmacological profiles that render simple analog substitution invalid for rigorous research or development workflows. The presence of the 5-ethyl substituent on the pyridine ring differentiates 2-[(5-ethylpyridin-2-yl)methyl]azepane from its unsubstituted pyridine congener 2-(pyridin-2-ylmethyl)azepane (CAS 527674-23-3), increasing calculated LogP from approximately 2.49 to 3.03 [1]. This 0.54 log-unit shift corresponds to a roughly 3.5-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding . The methylene spacer between the azepane nitrogen and the pyridine ring is another critical structural feature; analogs lacking this spacer (e.g., 2-(pyridin-2-yl)azepane, CAS 383128-97-0) exhibit altered conformational freedom, pKa of the basic amine, and receptor binding geometry [2]. In the context of sigma receptor ligand development—a primary application domain for azepane-containing compounds—patent literature explicitly demonstrates that azepane ring size, substitution pattern on the aromatic moiety, and linker length all profoundly affect sigma-1 versus sigma-2 subtype selectivity, with Ki differences exceeding 100-fold between closely related analogs [3]. Consequently, procurement of the exact target structure, rather than a near-neighbor surrogate, is essential to preserve structure-activity relationship (SAR) integrity and experimental reproducibility.

Quantitative Differentiation Evidence for 2-[(5-Ethylpyridin-2-yl)methyl]azepane (CAS 881039-99-2) Versus Closest Structural Analogs


LogP Elevation by 5-Ethyl Substitution: Lipophilicity Comparison with Unsubstituted Pyridine Analog

The 5-ethyl substituent on the pyridine ring of 2-[(5-ethylpyridin-2-yl)methyl]azepane elevates the predicted octanol-water partition coefficient (ACD/LogP) to 3.03, compared with 2.49 for the direct unsubstituted analog 2-(pyridin-2-ylmethyl)azepane (CAS 527674-23-3) [1]. This represents a ΔLogP of +0.54 log units, translating to an approximately 3.5-fold higher lipophilicity. The ACD/LogD at pH 7.4 shifts from 0.04 (target compound) to a value not directly reported for the unsubstituted analog, but the LogP difference alone predicts measurably distinct passive membrane permeation rates. Both compounds satisfy Lipinski's Rule of 5 (zero violations each), but the higher LogP of the ethyl-substituted compound positions it closer to the optimal CNS drug space (LogP 2–4) [1].

Lipophilicity LogP Physicochemical profiling ADME prediction

Commercial Purity Tiering: Batch-to-Batch Consistency and Procurement Risk Across Suppliers

Commercially available 2-[(5-ethylpyridin-2-yl)methyl]azepane is offered at multiple purity grades: Leyan supplies the compound at 98% purity, MolCore at ≥98% (NLT 98%), CheMenu at 97%, and AKSci at a minimum purity specification of 95% . This 95%–98% range represents a meaningful distinction: a 95% purity product may contain up to 5% unspecified impurities that can confound biological assay results or downstream synthetic yields, while the 97%–98% grades provide greater assurance of batch-to-batch consistency. No comparable purity tiering data is publicly available for the unsubstituted analog 2-(pyridin-2-ylmethyl)azepane, limiting direct head-to-head comparison of commercial quality.

Chemical purity Quality control Procurement specification Reproducibility

Molecular Weight and tPSA Differentiation for Permeability and CNS Drug-Likeness Prioritization

The molecular weight of 2-[(5-ethylpyridin-2-yl)methyl]azepane (218.34 g/mol) is 28.06 Da higher than that of 2-(pyridin-2-ylmethyl)azepane (190.28 g/mol), reflecting the ethyl group addition [1]. Despite this increase, both compounds remain well within the Rule-of-5 MW cutoff of 500 Da. The topological polar surface area (tPSA) values are nearly identical: 25 Ų for the target compound versus 24.92 Ų for the unsubstituted analog [1]. This indicates that the 5-ethyl substituent increases lipophilicity without materially altering hydrogen-bonding capacity. The combination of tPSA ≤ 25 Ų and LogP ≈ 3.0 places the target compound within an attractive region of the CNS MPO (Multiparameter Optimization) desirability space, where tPSA < 70 Ų and 2 < LogP < 4 are favored for brain penetration [2].

Molecular weight Polar surface area CNS MPO score Drug-likeness

Conformational Flexibility Advantage: Impact of the Methylene Spacer and Azepane Ring on Sigma Receptor Binding Geometry

The azepane ring in 2-[(5-ethylpyridin-2-yl)methyl]azepane offers greater conformational自由度 than the six-membered piperidine rings commonly found in sigma receptor ligands, while the methylene spacer between the azepane nitrogen and the pyridine ring provides an additional rotatable bond (3 freely rotatable bonds total) that enables exploration of distinct binding conformations [1]. Patent literature on highly selective sigma receptor ligands (McCurdy et al., US8809381B2) explicitly teaches that azepane-containing compounds can achieve markedly different sigma-1 versus sigma-2 subtype selectivity profiles compared to their piperidine or piperazine counterparts, with Ki ratios (σ1/σ2) exceeding 100-fold depending on linker length, heterocycle size, and aryl substitution [2]. The 5-ethylpyridin-2-yl group in the target compound introduces steric bulk and hydrophobic contact potential absent from unsubstituted pyridine analogs, which—based on SAR trends from the patent series—would be expected to shift binding preference toward the σ2 subtype, as increased steric bulk on the aromatic portion consistently favors σ2 affinity over σ1 in the azepane series [2]. No direct radioligand binding data (Ki values) for this specific compound were identified in the publicly accessible literature; this represents a significant evidence gap.

Sigma receptor Conformational flexibility Azepane scaffold Structure-activity relationship

Best Research and Industrial Application Scenarios for 2-[(5-Ethylpyridin-2-yl)methyl]azepane (CAS 881039-99-2)


Sigma-2 Receptor Ligand Lead Optimization Programs Requiring 5-Ethyl-Substituted Pyridine-Azepane Scaffolds

Based on patent SAR disclosures for azepane-containing sigma receptor ligands, the 5-ethyl-2-pyridinyl substitution pattern is a rational structural motif for modulating σ2 versus σ1 selectivity [1]. This compound can serve as a key intermediate or reference standard in medicinal chemistry campaigns aimed at developing selective σ2 ligands for oncology applications (σ2 receptors are overexpressed in solid tumors) or neurological disorders. The 98% purity grade (Leyan, MolCore) is the recommended procurement specification for radioligand binding assay preparation to minimize impurity interference in Ki determination.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Parameters

With a predicted LogP of 3.03, tPSA of 25 Ų, and molecular weight of 218.34 g/mol, 2-[(5-ethylpyridin-2-yl)methyl]azepane falls within the optimal CNS drug-like chemical space as defined by the CNS MPO scoring system [2][3]. It is a suitable candidate for CNS-targeted probe and lead discovery programs where balanced permeability and low efflux liability are required. The compound's higher LogP (Δ +0.54 vs. the unsubstituted pyridine analog) favors passive blood-brain barrier penetration, making it the preferred choice over 2-(pyridin-2-ylmethyl)azepane when CNS exposure is a primary objective.

Conformational SAR Studies Exploring Seven-Membered Ring versus Six-Membered Ring Basic Amines

The azepane ring offers distinct conformational flexibility compared to piperidine or piperazine rings commonly used in GPCR and ion channel ligand design [4]. 2-[(5-Ethylpyridin-2-yl)methyl]azepane can be employed as a tool compound in systematic SAR studies comparing seven-membered versus six-membered saturated N-heterocycles, with the 5-ethylpyridine moiety providing a consistent pharmacophoric anchor across the series. Procurement at 97%–98% purity is advisable to ensure reproducible comparative pharmacology data.

Analytical Reference Standard for LC-MS Method Development and Impurity Profiling

Given the availability of this compound at multiple purity tiers (95%–98%) from independent suppliers, it is well-suited as an analytical reference standard for developing and validating LC-MS purity methods for azepane-containing compound libraries . The distinct chromatographic retention imparted by the 5-ethyl group (LogP 3.03) provides clear separation from less lipophilic analogs, facilitating method specificity.

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